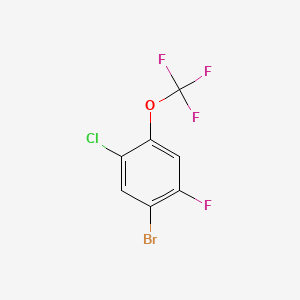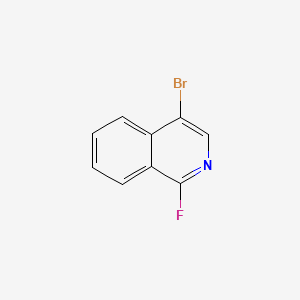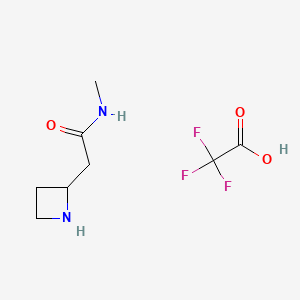
1-bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C7H2BrClF4O. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a trifluoromethoxy group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the halogenation of a benzene derivative. For instance, starting with a benzene ring substituted with a trifluoromethoxy group, selective bromination, chlorination, and fluorination can be carried out under controlled conditions to achieve the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes, including halogen exchange reactions and electrophilic aromatic substitution. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are typically used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biphenyl derivatives, while nucleophilic substitution can produce various substituted benzene compounds.
Applications De Recherche Scientifique
1-Bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene involves its reactivity towards various nucleophiles and electrophiles. The presence of multiple halogen atoms and the trifluoromethoxy group influences its electronic properties, making it a versatile intermediate in organic synthesis. The compound can participate in electrophilic aromatic substitution, nucleophilic aromatic substitution, and coupling reactions, depending on the reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-Bromo-4-chloro-2-fluorobenzene: This compound is similar but lacks the trifluoromethoxy group, making it less reactive in certain coupling reactions.
1-Bromo-2-chloro-5-fluoro-4-(trifluoromethoxy)benzene: This is another closely related compound with a different substitution pattern on the benzene ring.
1-Bromo-4-(trifluoromethoxy)benzene: This compound lacks the chlorine and fluorine atoms, resulting in different reactivity and applications.
Uniqueness: 1-Bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules.
Propriétés
IUPAC Name |
1-bromo-5-chloro-2-fluoro-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4O/c8-3-1-4(9)6(2-5(3)10)14-7(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUANECCOIZXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.44 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(methoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6608663.png)
![tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B6608672.png)


![tert-butyl N-[(1s,4s)-4-(pyrimidin-2-ylsulfanyl)cyclohexyl]carbamate](/img/structure/B6608678.png)
![methyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6608679.png)
![2-{6-azaspiro[3.4]octan-6-yl}ethan-1-amine dihydrochloride](/img/structure/B6608680.png)

![2-(methoxymethyl)-5,8-dioxaspiro[3.4]octan-2-amine hydrochloride](/img/structure/B6608707.png)

![rac-(1R,6S)-3lambda6-thia-4-azabicyclo[4.1.0]heptane-3,3-dione,cis](/img/structure/B6608720.png)
![tert-butyl N-[2,2-dimethyl-3-(pyrimidin-2-ylsulfanyl)propyl]carbamate](/img/structure/B6608724.png)
